N-cyclopentyl-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a dimethyl-oxo group, and a dibenzo-diazepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dibenzo-diazepin ring system, introduction of the cyclopentyl group, and the acetamide functionality. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzo-diazepin derivatives and cyclopentyl-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
N-cyclopentyl-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H33N3O2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-cyclopentyl-2-(9,9-dimethyl-7-oxo-6-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)acetamide |
InChI |
InChI=1S/C28H33N3O2/c1-28(2)16-22-26(24(32)17-28)27(19-10-4-3-5-11-19)31(23-15-9-8-14-21(23)30-22)18-25(33)29-20-12-6-7-13-20/h3-5,8-11,14-15,20,27,30H,6-7,12-13,16-18H2,1-2H3,(H,29,33) |
InChI Key |
LGPDOZODHGTGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC4CCCC4)C5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
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